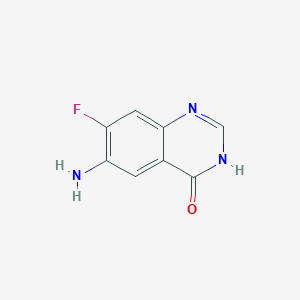

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Beschreibung

Structural Characterization of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one

Crystallographic Analysis and Molecular Geometry

The molecular geometry of this compound is defined by its bicyclic quinazoline framework, which consists of a benzene ring fused to a pyrimidine ring. The compound's three-dimensional structure is characterized by the planar arrangement of the quinazoline core, with the amino and fluoro substituents influencing both the electronic distribution and the overall molecular conformation. The molecular structure can be represented by the SMILES notation C1=C2C(=CC(=C1N)F)N=CNC2=O, which illustrates the connectivity pattern within the heterocyclic framework.

The spatial arrangement of atoms within this compound reflects the influence of both the electronegative fluorine atom and the electron-donating amino group. The fluorine atom at the 7-position introduces significant electronegativity that affects the electron density distribution throughout the aromatic system, while the amino group at the 6-position provides electron density through resonance effects. This combination of electron-withdrawing and electron-donating substituents creates a unique electronic environment that influences the compound's reactivity and stability patterns.

The InChI representation InChI=1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13) provides detailed connectivity information, revealing that the compound contains five hydrogen atoms that can be involved in hydrogen bonding interactions. The presence of the amino group introduces the possibility of both intra- and intermolecular hydrogen bonding, which can significantly influence the solid-state packing arrangements and solution-phase behavior. The carbonyl oxygen at the 4-position serves as a hydrogen bond acceptor, while the amino group can function as both a hydrogen bond donor and acceptor.

Structural analysis reveals that the compound exhibits tautomeric possibilities, particularly involving the hydrogen atom associated with the nitrogen at the 3-position of the quinazoline ring. This tautomerism can influence the compound's chemical behavior and requires consideration when analyzing spectroscopic data. The molecular geometry is further characterized by the bond angles and distances within the heterocyclic framework, which are influenced by the aromatic character of the quinazoline system and the specific substitution pattern.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton nuclear magnetic resonance spectrum of this compound exhibits distinct signals that reflect the electronic environment created by the amino and fluoro substituents on the quinazoline core. The aromatic protons appear in the characteristic downfield region, with their chemical shifts influenced by the electron-withdrawing effect of the fluorine atom and the electron-donating nature of the amino group.

Predicted collision cross section data indicates specific values for various adduct ions, including [M+H]⁺ at 180.05676 m/z with a predicted collision cross section of 133.2 Ų, and [M+Na]⁺ at 202.03870 m/z with 144.5 Ų. These data provide important reference values for ion mobility spectrometry and related analytical techniques. Additional adduct ions show characteristic collision cross sections that reflect the molecular size and shape characteristics of this compound.

Comparative Analysis with Related Quinazolinone Derivatives

Structural comparison with closely related quinazolinone derivatives reveals the specific influence of the amino and fluoro substituents in this compound. The compound 7-fluoro-6-nitro-4-hydroxyquinazoline, with molecular formula C8H4FN3O3 and molecular weight 209.13, represents a structurally similar analog where the amino group is replaced by a nitro functionality. This comparison highlights the electronic differences between electron-donating amino groups and electron-withdrawing nitro groups in similar molecular frameworks.

Analysis of 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one provides insight into halogen substitution effects within the quinazolinone framework. This compound, with molecular formula C8H4ClFN2O, demonstrates how different halogen substitution patterns influence molecular properties and reactivity. The presence of both chlorine and fluorine atoms creates a different electronic environment compared to the amino-fluoro substitution pattern, affecting both spectroscopic properties and chemical behavior.

The compound 2-amino-6-nitro-3,4-dihydroquinazolin-4-one, with molecular formula C8H6N4O3, offers comparison data for amino-substituted quinazolinones with different electron-withdrawing groups. This structural analog helps understand how the position and nature of substituents influence the overall molecular properties. The nitro group at the 6-position creates a significantly different electronic environment compared to the amino group in the target compound.

Comparative molecular weight data reveals the structural relationships within this family of compounds. While this compound has a molecular weight of 179.154, related compounds show systematic variations: 7-fluoro-6-nitro-4-hydroxyquinazoline at 209.13, and 6-chloro-7-fluoro-3,4-dihydroquinazolin-4-one at approximately 198.58. These molecular weight differences reflect the specific substitution patterns and provide insight into structure-property relationships.

Extended structural analysis includes examination of quinazolinone derivatives with different substitution patterns to understand the unique properties of this compound. The compound 7-fluoro-4-quinazolone, with molecular formula C8H5FN2O and molecular weight 164.14, provides a simpler structural framework for comparison. This analog lacks the amino substituent, allowing for assessment of the specific contribution of the amino group to the overall molecular properties and behavior.

Eigenschaften

IUPAC Name |

6-amino-7-fluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7/h1-3H,10H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHMKSRMYPVROB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1N)F)N=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877825-72-4 | |

| Record name | 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Similar compounds have been reported to inhibit the tyrosine kinase activity of the epidermal growth factor receptor. This suggests that 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one may also target similar proteins or pathways.

Mode of Action

Based on its structural similarity to other kinase inhibitors, it may bind to the atp-binding site of the target protein, thereby inhibiting its activity.

Biochemical Pathways

If it acts as a kinase inhibitor, it could potentially affect a wide range of cellular processes, including cell growth, differentiation, and apoptosis.

Biologische Aktivität

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity profiles, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a quinazolinone core with an amino group at position 6 and a fluorine atom at position 7. This structural configuration is crucial for its biological activity, influencing its interaction with molecular targets.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer cell proliferation. By binding to the active sites of these enzymes, it disrupts cellular signaling pathways that promote tumor growth .

- Cytotoxic Effects : Studies have demonstrated that this compound induces cytotoxicity in various cancer cell lines, particularly breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cells. The cytotoxicity is often compared to established chemotherapeutic agents like lapatinib .

Cytotoxicity Studies

The biological activity of this compound has been evaluated through various in vitro studies. Table 1 summarizes the cytotoxic effects against different cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Comparison Control (Lapatinib) |

|---|---|---|---|

| 6-Amino-7-fluoro... | MCF-7 | 0.20 ± 0.02 | 5.90 ± 0.74 |

| A2780 | 0.14 ± 0.03 | 12.11 ± 1.03 | |

| Other Lines | Variable | - |

The IC50 values indicate that the compound exhibits potent activity, significantly lower than the positive control lapatinib in both cell lines studied.

Case Studies and Research Findings

- Cytotoxicity Against MCF-7 and A2780 : A study synthesized various derivatives of quinazolinone and evaluated their cytotoxicity against MCF-7 and A2780 cells. The findings revealed that compounds similar to this compound showed enhanced cytotoxicity compared to traditional treatments .

- Mechanistic Insights : Further investigations into the mechanism revealed that the compound's ability to inhibit specific kinases leads to apoptosis in cancer cells. This was evidenced by increased markers of apoptosis in treated cells compared to controls .

- Antimicrobial Activity : Preliminary studies also indicated potential antimicrobial properties against certain bacterial strains, suggesting a broader therapeutic application beyond oncology.

Future Directions

Given its promising biological activity, future research should focus on:

- In Vivo Studies : To evaluate the efficacy and safety profile of this compound in animal models.

- Structure-Activity Relationship (SAR) : Investigating modifications to enhance potency and selectivity for specific targets.

- Clinical Trials : Assessing its potential as a therapeutic agent in clinical settings for cancer treatment.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one has been shown to inhibit specific kinases involved in cancer cell proliferation. It likely binds to the ATP-binding site of these enzymes, disrupting critical signaling pathways that promote tumor growth.

Cytotoxic Effects

Research indicates that this compound exhibits cytotoxicity against various cancer cell lines, including:

- MCF-7 (breast adenocarcinoma)

- A2780 (ovarian carcinoma)

In vitro studies have demonstrated that the compound has an IC50 value significantly lower than established chemotherapeutics like lapatinib, indicating potent anticancer activity.

Cytotoxicity Studies

The following table summarizes the cytotoxic effects of this compound against selected cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Comparison Control (Lapatinib) |

|---|---|---|---|

| 6-Amino-7-fluoro... | MCF-7 | 0.20 ± 0.02 | 5.90 ± 0.74 |

| A2780 | 0.14 ± 0.03 | 12.11 ± 1.03 |

These results indicate that the compound demonstrates significant anticancer activity, outperforming traditional treatments in terms of potency.

Case Studies and Research Findings

- Cytotoxicity Against MCF-7 and A2780 : A study synthesized various quinazolinone derivatives and evaluated their cytotoxicity against MCF-7 and A2780 cells. The findings indicated that compounds similar to this compound exhibited enhanced cytotoxicity compared to conventional treatments.

- Mechanistic Insights : Investigations into the mechanism revealed that this compound's ability to inhibit specific kinases leads to apoptosis in cancer cells, evidenced by increased markers of apoptosis in treated cells compared to controls.

- Antimicrobial Activity : Preliminary studies have suggested potential antimicrobial properties against certain bacterial strains, indicating broader therapeutic applications beyond oncology.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

The biological and physicochemical properties of quinazolinone derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogues:

Key Research Findings

Substituent Effects: Electron-withdrawing groups (e.g., -F, -NO₂) at R7 enhance electrophilic reactivity, facilitating nucleophilic substitutions . Amino groups at R6 improve solubility and hydrogen-bonding capacity, critical for target engagement in kinase inhibitors .

Comparative Bioactivity: No overlap is observed between COX-2 inhibitory (3-phenyl derivatives) and antitumor (amino-fluoro derivatives) activities, underscoring the importance of substitution patterns in target specificity .

Vorbereitungsmethoden

One-Pot Three-Component Assembly Reaction

A highly efficient method for synthesizing 3,4-dihydroquinazolin-4-ones is the domino three-component reaction involving:

- Reactants: Arenediazonium salts, nitriles, and bifunctional aniline derivatives.

- Mechanism: Formation of N-arylnitrilium intermediates from arenediazonium salts and nitriles, followed by nucleophilic addition and cyclization with anilines.

- Conditions: Metal-free, mild temperature, good functional group tolerance.

- Advantages: High efficiency, simple operation, and broad substrate scope.

This method can be adapted to introduce the 6-amino and 7-fluoro substituents by selecting appropriately substituted aniline derivatives or nitriles.

Oxidative Cyclization Using H2O2 and DMSO

An alternative approach involves:

- Starting Materials: Substituted 2-amino benzamide derivatives.

- Reagents: Dimethyl sulfoxide (DMSO) as a carbon source and hydrogen peroxide (H2O2) as an oxidant.

- Conditions: Heating at around 130–140 °C for extended periods (up to 20 h).

- Mechanism: Radical-mediated cyclization forming the quinazolin-4(3H)-one scaffold.

- Yields: Moderate to good yields (up to 70% for related substrates).

This oxidative method offers a sustainable and straightforward route to quinazolinones, adaptable for fluorinated and amino-substituted derivatives by using suitably substituted benzamides.

Stepwise Synthesis via Anthranilic Acid Derivatives

A more classical multi-step synthesis includes:

- Step 1: Reflux of substituted anthranilic acid with phenyl or benzyl isothiocyanate in ethanol with triethylamine to form 2-mercapto-3-substituted quinazolin-4(3H)-ones.

- Step 2: Alkylation of the quinazolinone intermediate with ethyl bromoacetate in boiling acetone in the presence of potassium carbonate.

- Step 3: Conversion of esters to hydrazides by reaction with hydrazine hydrate.

This method yields quinazolin-4(3H)-one derivatives with potential for further functionalization including amino and fluoro groups, and has been shown to produce compounds with significant biological activity.

Microwave-Assisted and Catalytic Methods

- Microwave irradiation has been employed to accelerate reactions such as cyclizations and condensations, reducing reaction times to minutes and improving yields.

- Catalysts like ytterbium trifluoromethanesulfonate have been used to promote the cyclization steps under mild heating (e.g., 80 °C for 2-6 hours).

- These methods allow for cleaner reactions and easier purification, which is beneficial when preparing sensitive substituted quinazolinones.

- Reaction progress and product purity are confirmed by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

- Control of reaction parameters such as temperature, pH, and solvent choice (e.g., dimethyl sulfoxide, acetonitrile) is critical to maximize yields and minimize side reactions.

- The presence of the 6-amino and 7-fluoro substituents influences reactivity and biological activity, necessitating careful selection of starting materials and reaction conditions.

- Derivatization of the quinazolinone core allows synthesis of polycyclic N-heterocycles with potential pharmacological applications.

The preparation of 6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one can be achieved via multiple synthetic routes, each with distinct advantages:

- The one-pot three-component reaction offers a rapid, metal-free, and efficient synthesis.

- Oxidative cyclization with hydrogen peroxide and DMSO is a green and sustainable method.

- Classical stepwise syntheses provide high yields and versatility for functional group incorporation.

- Microwave-assisted and catalytic methods improve reaction speed and purity.

Choice of method depends on available starting materials, desired scale, and functional group tolerance. Analytical validation ensures product integrity, supporting further research and application development.

Q & A

Q. What are the established synthetic routes for 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one, and what key intermediates are involved?

The synthesis typically involves multi-step pathways starting from substituted benzoic acids or quinazolinone precursors. For example:

- Step 1 : Reacting benzoic acid derivatives with aryl isothiocyanates to form 3-aryl-2-mercaptoquinazolin-4-ones (e.g., intermediates 2a-e in ).

- Step 2 : Hydrazinolysis of intermediates with hydrazine hydrate to generate thioacetyl hydrazide derivatives (e.g., 4a-e ) .

- Step 3 : Coupling with reagents like thionyl chloride or thiol-containing compounds (e.g., thio-bis-thioglycolic acid) to form acetamide derivatives (e.g., 5a-e ) .

- Fluorination : Fluorine incorporation may occur via direct substitution or via intermediates like 7-benzyloxy-6-methoxy derivatives, as seen in , where thionyl chloride and DMF facilitate chloro-substitution for subsequent fluorination .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on:

- Spectroscopy : ¹H/¹³C NMR for aromatic proton environments and fluorine coupling patterns (e.g., shifts at δ 7.24–8.73 ppm in ) .

- Mass spectrometry : HR-MS to confirm molecular ions (e.g., m/z 454.0591 in ) .

- X-ray crystallography : For derivatives like 2-phenyl-3,4-dihydroquinazolin-4-one analogs, crystal structures resolve substituent orientations and hydrogen bonding (e.g., ) .

Q. What in vitro biological assays are used to evaluate its bioactivity?

Cytotoxicity screening in cancer cell lines (e.g., Hep-G2, LU-1, HeLa) is common. Protocols include:

- Cell culture : Maintained at 37°C, 5% CO₂, using methods like the Skehan assay () .

- Dose-response : Compounds (e.g., 5a-e ) are tested at 10–100 µM, with IC₅₀ values calculated. However, notes that combining quinazolinone and thiazolidinone scaffolds did not enhance cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in cytotoxicity data across studies?

Discrepancies may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., fluorine) alter π-stacking and binding to targets like tankyrase () .

- Assay conditions : Variations in cell line sensitivity (e.g., HeLa vs. Hep-G2) or incubation times ( vs. 6) .

- Purity : Byproducts from nitration (e.g., dinitro derivatives in ) may confound results. HPLC or LC-MS is critical for purity validation .

Q. What methods optimize nitration reactions for derivatives like 6-nitro-3,4-dihydroquinazolin-4-one?

highlights:

- Catalytic optimization : Activated carbon enhances regioselectivity.

- Process variables : Temperature (40°C) and time (4.5 h) minimize byproducts. A regression model (e.g., y = β₀ + β₁x₁ + β₂x₂) predicts optimal yields .

- Spectrophotometric monitoring : UV at 254 nm (0.1 M HCl solvent) tracks reaction progress .

Q. How do computational methods support structure-activity relationship (SAR) studies?

Q. What analytical techniques validate synthetic yields and byproduct profiles?

Q. How can regioselectivity challenges in fluorination be addressed?

- Directing groups : Methoxy or benzyloxy groups (e.g., 7-benzyloxy-6-methoxy in ) guide fluorine to the 7-position .

- Protection/deprotection : Temporary protecting groups (e.g., benzyl in ) prevent side reactions during halogenation .

Methodological Recommendations

Q. What statistical approaches are used for reaction optimization?

- Factorial design : employs mathematical planning (e.g., steep ascent on response surfaces) to optimize nitration .

- ANOVA : Analyzes the significance of variables (temperature, time, reagent ratios) on yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.